molecular formula C10H11BrO4 B181869 Methyl 4-bromo-3,5-dimethoxybenzoate CAS No. 26050-64-6

Methyl 4-bromo-3,5-dimethoxybenzoate

Cat. No. B181869
Key on ui cas rn: 26050-64-6
M. Wt: 275.1 g/mol
InChI Key: DBPNSECLVZPWET-UHFFFAOYSA-N
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Patent
US07476758B2

Procedure details

To a solution of calcium chloride (46.5 kg) in ethanol (336 L) were added tetrahydrofuran (672 L) and methyl 4-bromo-3,5-dimethoxybenzoate (96.0 kg) to obtain a suspension. To the suspension was added sodium borohydride (31.7 kg) by portions at room temperature, and the mixture was stirred for about 9 hours at temperature of room temperature to 45° C. The reaction mixture was added dropwise to aqueous HCl solution and stirred for about 16 hours at room temperature. Organic solvent was removed in vacuo, and water (1440 L) was added to the residue and stirred for 1 hour at 50° C. After cooling, the crystalline precipitates were collected by filtration and dried to yield 4-bromo-3,5-dimethoxybenzyl alcohol (83.3 kg) as colorless crystals.
Quantity
46.5 kg
Type
reactant
Reaction Step One
Quantity
96 kg
Type
reactant
Reaction Step One
Quantity
336 L
Type
solvent
Reaction Step One
Quantity
672 L
Type
solvent
Reaction Step One
Quantity
31.7 kg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Ca+2].[Cl-].[Br:4][C:5]1[C:14]([O:15][CH3:16])=[CH:13][C:8]([C:9](OC)=[O:10])=[CH:7][C:6]=1[O:17][CH3:18].[BH4-].[Na+].Cl>C(O)C.O1CCCC1>[Br:4][C:5]1[C:14]([O:15][CH3:16])=[CH:13][C:8]([CH2:9][OH:10])=[CH:7][C:6]=1[O:17][CH3:18] |f:0.1.2,4.5|

Inputs

Step One
Name
Quantity
46.5 kg
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Name
Quantity
96 kg
Type
reactant
Smiles
BrC1=C(C=C(C(=O)OC)C=C1OC)OC
Name
Quantity
336 L
Type
solvent
Smiles
C(C)O
Name
Quantity
672 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
31.7 kg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for about 9 hours at temperature of room temperature to 45° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain a suspension
STIRRING
Type
STIRRING
Details
stirred for about 16 hours at room temperature
Duration
16 h
CUSTOM
Type
CUSTOM
Details
Organic solvent was removed in vacuo, and water (1440 L)
ADDITION
Type
ADDITION
Details
was added to the residue
STIRRING
Type
STIRRING
Details
stirred for 1 hour at 50° C
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the crystalline precipitates
FILTRATION
Type
FILTRATION
Details
were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
9 h
Name
Type
product
Smiles
BrC1=C(C=C(CO)C=C1OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 83.3 kg
YIELD: CALCULATEDPERCENTYIELD 96.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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